molecular formula C10H8O2 B070277 6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid CAS No. 174018-23-6

6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid

Katalognummer: B070277
CAS-Nummer: 174018-23-6
Molekulargewicht: 160.17 g/mol
InChI-Schlüssel: PGNORTBTCAZATR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid is an organic compound characterized by a seven-membered ring structure with alternating double bonds and an ethynyl group attached to the ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid typically involves the reaction of aromatic hydrocarbons with diazo compounds in the presence of transition metal complexes. For instance, the reaction of benzene with diazomethane, methyldiazoacetate, or adamantanoyldiazomethane, catalyzed by rhodium trifluoroacetate, can yield cyclohepta-1,3,5-trienes . The ethynyl group can be introduced through subsequent reactions involving acetylene derivatives.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as organolithium or Grignard reagents can be used for nucleophilic substitution.

Major Products:

    Oxidation: Formation of cycloheptanone derivatives.

    Reduction: Formation of cycloheptane derivatives.

    Substitution: Formation of various substituted cycloheptatriene derivatives.

Wissenschaftliche Forschungsanwendungen

6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism by which 6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in covalent bonding with active sites, altering the activity of the target molecules. Additionally, the compound’s unique ring structure can facilitate binding to specific protein domains, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it a valuable compound for synthetic applications and research.

Biologische Aktivität

6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid is a compound of increasing interest in the field of medicinal chemistry and biological research. Its unique structural features lend it potential biological activities that warrant comprehensive investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cycloheptatriene backbone with an ethynyl group and a carboxylic acid functional group. The molecular formula is C9H8O2C_9H_8O_2, and it has a molecular weight of approximately 148.16 g/mol.

PropertyValue
Molecular FormulaC9H8O2C_9H_8O_2
Molecular Weight148.16 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator within metabolic pathways. The presence of the ethynyl group is believed to enhance its binding affinity to specific receptors or enzymes involved in disease processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity :
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer and prostate cancer cells, demonstrating significant cytotoxic effects at micromolar concentrations.

Anti-inflammatory Effects :
The compound has been observed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties :
Preliminary antimicrobial assays indicate that this compound possesses activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Case Studies

Several case studies have highlighted the biological potential of this compound:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Method : MTT assay was used to assess cell viability.
    • Results : The compound showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.
  • Anti-inflammatory Study :
    • Objective : To assess the modulation of TNF-alpha and IL-6 production in macrophages.
    • Method : ELISA assays were conducted post-treatment with the compound.
    • Results : A significant reduction in cytokine levels was observed compared to control groups.
  • Antimicrobial Evaluation :
    • Objective : To test the efficacy against Staphylococcus aureus.
    • Method : Disk diffusion method was employed.
    • Results : The compound exhibited notable inhibition zones indicating antimicrobial activity.

Eigenschaften

IUPAC Name

6-ethynylcyclohepta-1,3,5-triene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-2-8-5-3-4-6-9(7-8)10(11)12/h1,3-6H,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNORTBTCAZATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.